Product packaging for (R)-Spiro[2.2]pentane-1-carboxylic acid(Cat. No.:CAS No. 249563-53-9)

(R)-Spiro[2.2]pentane-1-carboxylic acid

Cat. No.: B13892583
CAS No.: 249563-53-9
M. Wt: 112.13 g/mol
InChI Key: WAHIIXTYAWFIFE-BYPYZUCNSA-N
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Description

Significance of Highly Strained Systems in Organic Chemistry

Highly strained systems, such as those containing cyclopropane (B1198618) rings, possess a considerable amount of potential energy due to the deviation of their bond angles from the ideal sp³ hybridization. This stored energy, known as ring strain, makes these molecules more reactive than their acyclic counterparts. The controlled release of this strain can be harnessed as a driving force for chemical transformations, allowing for the construction of complex molecular frameworks that would be otherwise difficult to access. The reactivity of strained rings offers a powerful tool for synthetic chemists to forge new carbon-carbon bonds and introduce functionality with high degrees of stereocontrol.

Overview of Chirality in Spiro[2.2]pentane Systems

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in stereochemistry. In many organic molecules, chirality arises from a stereocenter, typically a carbon atom bonded to four different substituents. However, spiro[2.2]pentane systems can exhibit chirality without a traditional stereocenter. This is a form of axial chirality, where the stereogenic unit is an axis rather than a point. The two cyclopropane rings in spiro[2.2]pentane are orthogonal to each other, and if the substituents on the rings are arranged appropriately, the molecule will lack a plane of symmetry and an inversion center, rendering it chiral. In the case of (R)-Spiro[2.2]pentane-1-carboxylic acid, the presence of the carboxylic acid group on one of the cyclopropane rings breaks the symmetry of the parent hydrocarbon, leading to the existence of two enantiomers, (R) and (S).

Unique Structural Features and Theoretical Interest of Spiro[2.2]pentanes

The structure of spiro[2.2]pentane is a subject of considerable theoretical interest. The central spiro carbon atom is a quaternary center with highly constrained bond angles. Electron diffraction studies have shown that the carbon-carbon bonds involving the central spiro atom are shorter than a typical C-C single bond, while the peripheral C-C bonds of the cyclopropane rings are slightly longer. This unique geometry influences the electronic properties of the molecule and its derivatives. The rigid, well-defined three-dimensional shape of the spiro[2.2]pentane scaffold makes it an attractive building block, or "scaffold," in drug design. By incorporating this rigid unit into a drug molecule, medicinal chemists can lock in a specific conformation that may lead to enhanced binding affinity and selectivity for its biological target. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B13892583 (R)-Spiro[2.2]pentane-1-carboxylic acid CAS No. 249563-53-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

249563-53-9

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(2R)-spiro[2.2]pentane-2-carboxylic acid

InChI

InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

WAHIIXTYAWFIFE-BYPYZUCNSA-N

Isomeric SMILES

C1CC12C[C@H]2C(=O)O

Canonical SMILES

C1CC12CC2C(=O)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of R Spiro 2.2 Pentane 1 Carboxylic Acid Derivatives

Ring-Opening Reactions and Rearrangement Pathways

The considerable ring strain in the spiropentane (B86408) framework makes its derivatives susceptible to ring-opening reactions and subsequent rearrangements, often leading to the formation of more stable carbocyclic systems. The hydrolysis of 1-bromo-1-phenylspiropentane, for instance, results in a complex mixture of products, including a ketone, a diene, and both vinyl- and methylenecyclopropanes, highlighting the diverse rearrangement pathways available to these strained molecules. researchgate.net

A notable rearrangement pathway for related spiropentane systems is the ring expansion of oxaspiro[2.2]pentanes to yield cyclobutanones. This transformation is driven by the significant release of ring strain. nih.gov The reaction proceeds through the formation of a stabilized cyclopropyl (B3062369) carbinyl cation intermediate, which then undergoes a pinacol-like rearrangement. nih.gov The presence of stabilizing groups influences the facility of this ring expansion. nih.gov

Precursor/AnalogReaction ConditionsMajor ProductsDriving Force
1-bromo-1-phenylspiropentaneHydrolysisKetone, diene, vinyl- and methylenecyclopropane (B1220202)Release of ring strain
Oxaspiro[2.2]pentaneLewis acid or thermal inductionCyclobutanoneRelease of ring strain, formation of a C=O bond

This table illustrates examples of ring-opening and rearrangement reactions of spiropentane derivatives and their driving forces.

Functional Group Transformations at the Carboxylic Acid Moiety

The carboxylic acid moiety of (R)-Spiro[2.2]pentane-1-carboxylic acid is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives. Standard transformations applicable to carboxylic acids can be employed to modify this part of the molecule. researchgate.net

For example, the carboxylic acid can be reduced to the corresponding primary alcohol, spiropentylmethanol, using strong reducing agents like lithium aluminum hydride. msu.edu Conversely, the carboxylic acid can be converted into a methyl ketone, which can then undergo a Baeyer-Villiger oxidation to yield the corresponding acetate (B1210297) ester. researchgate.netlibretexts.org Furthermore, the carboxylic acid can be a precursor to amides through coupling reactions with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxyl group. jackwestin.com

Starting MaterialReagentsProductTransformation Type
Spiropentane-1-carboxylic acid1. SOCl₂ 2. AmineSpiropentane-1-carboxamideAmide formation
Spiropentane-1-carboxylic acidLiAlH₄SpiropentylmethanolReduction
Spiropentane-1-carboxylic acid1. MeLi 2. H₃O⁺Methyl spiropentyl ketoneKetone synthesis
Methyl spiropentyl ketonem-CPBASpiropentyl acetateBaeyer-Villiger Oxidation

This table summarizes key functional group transformations of the carboxylic acid moiety in spiropentane derivatives.

Stereospecific Transformations and Chirality Transfer

The stereochemistry of this compound can direct the stereochemical outcome of subsequent reactions, a phenomenon known as chirality transfer. This is particularly relevant in the synthesis of polysubstituted spiropentanes, where the existing stereocenter can influence the formation of new ones.

The stereoselective synthesis of complex spiropentanes has been achieved through methods such as diastereoselective carbometalation of sp2-disubstituted cyclopropenes followed by an intramolecular nucleophilic substitution. acs.orgnih.gov In such reactions, the facial selectivity of the addition of an organometallic reagent can be controlled, leading to the formation of a single diastereomer. acs.orgnih.gov While specific examples starting from enantiopure this compound are not extensively detailed in the provided search results, the principles of stereocontrol demonstrated in the synthesis of related polysubstituted spiropentanes are applicable. The chiral environment provided by the (R)-configured spiropentane core is expected to influence the transition states of subsequent reactions, favoring the formation of one diastereomer over another.

Reaction TypeKey PrincipleOutcome
Diastereoselective CarbometalationSyn-facial addition of an organometallic reagent to a cyclopropene (B1174273) precursor.Formation of a single diastereomer of a polysubstituted spiropentane. acs.orgnih.gov
Intramolecular Nucleophilic SubstitutionA directing group on the precursor controls the regioselectivity of the initial addition and then acts as a leaving group.Stereocontrolled cyclization to the spiropentane. acs.orgnih.gov

This table outlines principles of stereocontrol in the synthesis and reactions of spiropentane derivatives, which are relevant to chirality transfer from this compound.

Cycloaddition Reactions of Spiropentane Precursors and Analogs

While the synthesis of the spiropentane ring system often involves cycloaddition reactions, such as the rhodium-catalyzed reaction of ethyl diazoacetate with methylenecyclopropane, the participation of spiropentane derivatives themselves in cycloaddition reactions is less common but conceptually intriguing. researchgate.net

A relevant example of cycloaddition involving a strained three-membered ring is the (3+2) cycloaddition of donor-acceptor (D-A) cyclopropanes with various dipolarophiles. nih.govfrontiersin.org In these reactions, the cyclopropane (B1198618) acts as a C-3 synthon. The reaction is typically initiated by the ring-opening of the D-A cyclopropane to form a zwitterionic intermediate, which then undergoes cycloaddition. While not directly involving a spiropentane as the cycloaddition partner, this illustrates the potential of strained cyclopropane-containing molecules to participate in such transformations. The high strain energy of the spiropentane system could potentially be harnessed to drive cycloaddition reactions with suitable partners.

Cycloaddition TypeSpiropentane RoleExample Reaction
(3+2) CycloadditionAnalogous strained cyclopropane precursorDonor-Acceptor cyclopropanes with enamides to form spirocyclopentanes. nih.govfrontiersin.org

This table provides an example of a cycloaddition reaction involving a strained cyclopropane system, analogous to the potential reactivity of spiropentane precursors.

Radical Chemistry Involving Spiropentane Systems

The carboxylic acid group of this compound can be a precursor for the generation of a spiropentyl radical through decarboxylation. Such radical reactions offer pathways to further functionalize the spiropentane core.

A common method for generating alkyl radicals from carboxylic acids is the Minisci reaction, which involves a silver-catalyzed decarboxylation. nih.gov The resulting alkyl radical can then be used in various C-C bond-forming reactions, such as the functionalization of electron-deficient heteroarenes. nih.gov Another approach involves the formation of redox-active esters, such as Barton esters, from the carboxylic acid. beilstein-journals.org These esters can then undergo radical decarboxylation under photolytic or other radical-initiating conditions to generate the corresponding alkyl radical. beilstein-journals.org The application of these methods to this compound would generate the (R)-spiropentyl radical, which could then be trapped by a suitable radical acceptor.

Radical Generation MethodPrecursorIntermediatePotential Application
Minisci ReactionSpiropentane-1-carboxylic acidSpiropentyl radicalAddition to electron-deficient heteroarenes. nih.gov
Barton Ester DecarboxylationN-hydroxyphthalimide ester of Spiropentane-1-carboxylic acidSpiropentyl radicalGiese-type addition to electron-deficient olefins. beilstein-journals.org

This table details methods for generating spiropentyl radicals from spiropentane-1-carboxylic acid and their potential synthetic applications.

Sophisticated Spectroscopic and Chiroptical Characterization for Absolute Configuration and Conformational Analysis

X-ray Crystallography for Absolute Stereochemical Assignment

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules, providing unequivocal proof of absolute configuration. nih.govspringernature.com For (R)-Spiro[2.2]pentane-1-carboxylic acid, the absolute stereochemistry was conclusively assigned through the X-ray crystallographic analysis of its α-phenylethylammonium salt. nih.govresearchgate.net

This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis of these patterns allows for the precise mapping of electron density and, consequently, the spatial arrangement of atoms within the crystal lattice. ed.ac.uk The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which becomes significant when the crystal contains atoms heavier than oxygen, or through the use of a chiral reference molecule of known configuration, as was the case with the α-phenylethylammonium salt. thieme-connect.de The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. researchgate.net

The crystallographic data for the derivative salt provided the foundational evidence for the R(-) configuration of the parent acid, serving as a benchmark for other chiroptical methods. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality and Conformation

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. uva.nl It is an exceptionally powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules, as the VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure. mdpi.comscispace.com

Studies on derivatives of spiro[2.2]pentane-1-carboxylic acid, such as its methyl ester, have utilized VCD in conjunction with standard infrared (IR) spectroscopy for detailed configurational and conformational analysis. nih.govresearchgate.net The experimental VCD and IR spectra are typically compared with spectra predicted computationally using methods like Density Functional Theory (DFT). uco.es This comparison allows for the confident assignment of the absolute configuration and the identification of the most stable conformers present in solution. nih.gov

For the methyl ester of this compound, DFT calculations predicted the existence of two populated conformations. The conformationally averaged theoretical spectra showed excellent agreement with the experimental VCD and IR spectra, which not only confirmed the presence of these conformers but also independently verified the R(-) absolute configuration previously established by X-ray crystallography. nih.govresearchgate.net

Table 1: VCD Spectroscopy Findings for Spiropentylcarboxylic Acid Methyl Ester

TechniqueMethodKey FindingsReference
VCD/IR SpectroscopyExperimental measurement of VCD and IR spectra in solution.Provided experimental data on vibrational transitions and their differential absorption of polarized light. nih.gov, researchgate.net
Computational ChemistryAb initio Density Functional Theory (DFT) calculations.Predicted two stable, populated conformations of the molecule. Calculated theoretical VCD and IR spectra for each conformer and as a population-weighted average. nih.gov, researchgate.net
Combined AnalysisComparison of experimental and theoretical spectra.Confirmed the presence of the two predicted conformations in solution. Unequivocally assigned the R(-) absolute configuration, consistent with X-ray data. nih.gov, researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. dntb.gov.ua While specific, detailed NMR studies focused solely on the stereochemical elucidation of this compound are not prominently detailed in the surveyed literature, the application of standard and advanced NMR techniques can be described.

A standard ¹H NMR spectrum would be expected to show complex signals for the cyclopropyl (B3062369) and methine protons of the spiropentane (B86408) core, with their chemical shifts and coupling constants being highly dependent on their diastereotopic relationships. The carboxylic acid proton would appear as a characteristic broad singlet at a significantly downfield chemical shift (typically 10-14 ppm). youtube.com The ¹³C NMR spectrum would correspondingly show distinct signals for the spiro carbon, the two sets of cyclopropyl carbons, the methine carbon, and the carboxyl carbon.

For stereochemical elucidation, advanced NMR methods are required. The use of chiral derivatizing agents, which react with the carboxylic acid to form diastereomers, would lead to separable signals in the NMR spectrum, allowing for the determination of enantiomeric purity. researchgate.net Alternatively, chiral solvating agents can be used to induce chemical shift differences between the enantiomers. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide information on the spatial proximity of protons, aiding in conformational analysis.

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Electronic Transitions

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of circularly polarized ultraviolet and visible light by chiral chromophores. nih.gov It is widely used to assign the absolute configuration of chiral molecules and to determine their enantiopuricities.

The key chromophore in this compound is the carboxylic acid group (-COOH). This group possesses electronic transitions, such as the n → π* transition, which are expected to occur in the ultraviolet region (around 200-240 nm). nih.gov In a chiral environment, these transitions become chiroptically active and give rise to a signal in the CD spectrum, known as a Cotton effect. nih.gov

The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter(s) near the chromophore. chemrxiv.org For this compound, a characteristic Cotton effect would be observed, and its sign could be correlated to the 'R' configuration through empirical rules or, more reliably, by comparison with theoretical spectra calculated using time-dependent DFT (TD-DFT). Furthermore, the amplitude of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a facile method for assessing chiral purity. nih.gov

High-Resolution Mass Spectrometry in Reaction Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. Its primary role in the characterization of a compound like this compound is the unambiguous determination of its elemental composition. nih.gov By providing a mass measurement accurate to within a few parts per million (ppm), HRMS can confirm that the observed molecular ion corresponds to the chemical formula C₆H₈O₂, distinguishing it from any other isobaric species. nih.gov The theoretical exact mass for C₆H₈O₂ is 112.05243 Da. nih.gov

Beyond simple characterization, HRMS is an invaluable tool for studying reaction pathways and mechanisms. purdue.edu In the context of the synthesis of this compound, HRMS can be used to monitor the reaction progress by identifying the starting materials, intermediates, byproducts, and the final product in the reaction mixture. The high sensitivity and resolution of the technique allow for the detection of transient or low-abundance intermediates that might otherwise be missed, providing crucial insights into the reaction mechanism. Fragmentation analysis (MS/MS) of the parent ion can further help in the structural confirmation of these species. lew.ro

Theoretical and Computational Chemistry of R Spiro 2.2 Pentane 1 Carboxylic Acid and Spiro 2.2 Pentane Systems

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For spiro[2.2]pentane systems, these studies reveal a fascinating electronic structure dominated by high strain and unique bonding arrangements.

Ab initio and Density Functional Theory (DFT) methods have been employed to determine the molecular geometry and energetics. acs.orgyale.edu Electron diffraction studies, corroborated by calculations, show two distinct C-C bond lengths in the parent spiropentane (B86408). The bonds to the central, quaternary spiro carbon are shorter (approx. 146.9 pm) than the bonds between the methylene (B1212753) (CH₂) groups (approx. 151.9 pm). wikipedia.org The C–C–C bond angle at the spiro center is approximately 62.2°, a significant deviation from the ideal tetrahedral angle, highlighting the severe angle strain in the system. wikipedia.org

Table 1: Computed Structural Parameters for Spiro[2.2]pentane

Parameter Computed Value (MP2/6-31G*) Experimental Value (Electron Diffraction)
C-C (spiro) bond length ~147-148 pm 146.9 pm wikipedia.org
C-C (methylene) bond length ~151-152 pm 151.9 pm wikipedia.org

Note: Computed values are approximate and depend on the level of theory and basis set used.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of (R)-Spiro[2.2]pentane-1-carboxylic acid is of particular interest, as the orientation of the carboxylic acid group relative to the spirocyclic core dictates its chemical and biological properties. nih.gov Conformational analysis, typically performed using molecular mechanics (MM) followed by higher-level DFT optimizations, identifies the stable conformers and the energy barriers between them. uantwerpen.be

For carboxylic acids, a key conformational feature is the orientation around the C-C bond connecting the ring and the carboxyl group, as well as the orientation within the carboxyl group itself (synperiplanar vs. antiperiplanar O=C-O-H torsion). These molecules can also form hydrogen-bonded dimers, especially in non-polar environments, which significantly complicates the potential energy surface. uantwerpen.be Computational studies must account for both monomer and dimer conformations to accurately model the system's behavior. uantwerpen.be The spiro[2.2]pentane scaffold itself is relatively rigid, but the substituent's rotation introduces distinct energy minima.

A typical computational workflow involves:

A force-field-based search (e.g., MMFF94) to generate a wide range of possible conformations. uantwerpen.be

Optimization of these conformers using DFT (e.g., at the M06-2X/6-311++G(2d,p) level of theory). uantwerpen.be

Calculation of thermodynamic properties (enthalpy and Gibbs free energy) to determine the relative populations of each conformer at a given temperature. uantwerpen.be

Studies on conformationally constrained analogues of glutamic acid built on the spiro[2.2]pentane scaffold have highlighted the importance of this rigid core in defining the spatial orientation of functional groups. nih.gov

Elucidation of Reaction Mechanisms and Transition States

The high ring strain of spiro[2.2]pentane systems makes them substrates for a variety of unique chemical transformations. solubilityofthings.comnih.gov Computational chemistry is an indispensable tool for mapping the reaction pathways, identifying intermediates, and characterizing the transition states that govern these processes. rsc.org

One area of focus has been on ring-opening reactions, which are driven by the release of strain energy. nih.gov DFT calculations can model these reactions, for example, the acid-mediated rearrangement of oxaspiro[2.2]pentanes to cyclobutanones. nih.gov By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined, providing insight into the reaction kinetics. mdpi.com

For reactions involving this compound, computational studies can elucidate how the carboxylic acid group participates in or directs reactions. For instance, the mechanism of cyclopropanation to form the spiro[2.2]pentane core can be studied computationally. researchgate.net Plausible mechanisms, including the role of organometallic reagents and the nature of carbenoid species, can be evaluated by comparing the energy profiles of different potential pathways. researchgate.net In some complex reactions, particularly those involving transition metals, changes in electronic spin states can occur, and specialized computational methods are needed to locate minimum energy crossing points (MECPs) between potential energy surfaces of different spin states. researchgate.netumn.edu

Prediction and Interpretation of Spectroscopic Parameters

Computational spectroscopy plays a vital role in structure elucidation by predicting spectroscopic data that can be compared with experimental measurements. unibo.it For a chiral molecule like this compound, techniques like Vibrational Circular Dichroism (VCD) are particularly powerful for determining absolute configuration.

Quantum chemical calculations can predict various spectroscopic parameters:

Vibrational Frequencies (IR and Raman): Calculations of the harmonic and often anharmonic vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. acs.org For spiro[2.2]pentane, a characteristic Raman band is observed around 1033 cm⁻¹. acs.org

NMR Chemical Shifts and Coupling Constants: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts, which are sensitive to the molecule's three-dimensional structure.

VCD and ECD Spectra: For chiral molecules, time-dependent density functional theory (TD-DFT) can predict electronic circular dichroism (ECD) spectra, while standard DFT can predict VCD spectra. uantwerpen.be By comparing the calculated spectrum for the (R)-enantiomer with the experimental spectrum, the absolute configuration of the molecule can be confidently assigned. uantwerpen.be This process requires a thorough conformational analysis, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. uantwerpen.be

Table 2: Predicted Spectroscopic Data for Spiro[2.2]pentane Derivatives

Spectroscopy Type Predicted Parameter Relevance
Infrared (IR) Vibrational frequencies (e.g., C=O stretch) Functional group identification and conformational analysis.
NMR ¹H, ¹³C chemical shifts Structural elucidation and stereochemical assignment. acs.org

Aromaticity and Strain Analysis in Spiro[2.2]pentane Rings

The concept of aromaticity is typically associated with planar, cyclic, conjugated systems that obey Hückel's rule. masterorganicchemistry.com While spiro[2.2]pentane is not aromatic in the classical sense, its electronic structure exhibits a phenomenon known as spiroconjugation. This involves the through-space interaction of the Walsh orbitals of the two perpendicular cyclopropane (B1198618) rings. Computational studies have confirmed the operation of spiroconjugation in these molecules. acs.org This interaction has a small but measurable impact on the molecule's electronic properties and reactivity.

The defining feature of the spiro[2.2]pentane system is its immense ring strain. solubilityofthings.com This strain is a combination of angle strain (due to the compressed C-C-C bond angles) and torsional strain. Computational methods can quantify this strain energy by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound using isodesmic or homodesmotic reactions. The high strain energy (specific enthalpy of combustion is ~48 kJ/g⁻¹) explains the propensity of these molecules to undergo ring-opening reactions. acs.orgnih.gov This inherent reactivity makes spiro[2.2]pentanes valuable, high-energy building blocks in organic synthesis. nih.gov

Applications of R Spiro 2.2 Pentane 1 Carboxylic Acid As a Versatile Chiral Scaffold in Advanced Organic Synthesis

Design and Synthesis of Conformationally Constrained Chiral Building Blocks

The spiro[2.2]pentane framework is exceptionally rigid, making it an attractive scaffold for the design of conformationally constrained molecules. nih.gov This rigidity is crucial in medicinal chemistry and drug design, where controlling the spatial arrangement of functional groups can lead to improved potency and selectivity for biological targets. nih.gov By incorporating the spiro[2.2]pentane core, chemists can create analogues of biologically active molecules with significantly reduced conformational flexibility.

A prominent application is in the synthesis of conformationally restricted analogues of L-glutamic acid. nih.govfigshare.com The defined stereochemistry and rigid structure of the spiro[2.2]pentane scaffold allow for the precise positioning of carboxylic acid and amino groups, mimicking the neurotransmitter glutamic acid but locking it into a specific spatial orientation. nih.govnih.gov This strategy has been employed to synthesize a "stereolibrary" of spiro[2.2]pentane-derived glutamic acid analogues to probe the structural requirements of glutamate (B1630785) receptors. nih.gov The synthesis of these building blocks often starts from a common precursor and utilizes stereodivergent methods to access a variety of stereoisomers. nih.gov

Examples of Chiral Building Blocks Derived from Spirocyclic Scaffolds
Scaffold TypeDerived Building Block ExampleApplication AreaReference
Spiro[2.2]pentane1-Aminospiro[2.2]pentyl-1,4-dicarboxylic acidConformationally constrained glutamate analogues nih.govfigshare.com
Spiro[3.3]heptaneGlutamic acid analoguesProbes for ligand-target interaction nih.gov
5-Azaspiro[2.4]heptane(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidPrecursor for antiviral drugs like Ledipasvir mdpi.com

Development of Novel Chiral Ligands and Organocatalysts

The unique three-dimensional and stereochemically defined nature of the spiro[2.2]pentane scaffold makes it an excellent foundation for the development of novel chiral ligands and organocatalysts. Chiral spirocyclic structures have been successfully incorporated into various ligand classes, demonstrating their utility in asymmetric catalysis. rsc.org

For instance, chiral spiro P-N-S tridentate ligands (SpiroSAP) have been developed for iridium-catalyzed asymmetric hydrogenations, achieving excellent enantioselectivities. nih.gov While not directly derived from spiro[2.2]pentane-1-carboxylic acid, these examples highlight the principle that the rigid spiro core is highly effective in creating a well-defined chiral environment around a metal center. Similarly, spiroketal-based C2-symmetric ligands (SPIROLs) have been used in a range of stereoselective transformations, including hydroarylations and allylic alkylations. researchgate.net The development of recyclable, heterogeneous chiral phosphoric acid organocatalysts also underscores the versatility of chiral scaffolds in modern catalysis. rsc.org The defined structure of (R)-Spiro[2.2]pentane-1-carboxylic acid makes it a promising starting material for analogous ligand systems where a rigid, dissymmetric framework is required to induce high levels of stereocontrol.

Integration into Complex Molecular Architectures and Polycyclic Systems

The spiro[2.2]pentane core serves as a compact and rigid building block for the construction of more complex molecular architectures and polycyclic systems. Its strained ring system can be strategically manipulated to participate in ring-opening or rearrangement reactions, leading to diverse molecular frameworks.

Utilization as Stereochemical Probes in Mechanistic Investigations

The conformational rigidity of the spiro[2.2]pentane scaffold is a powerful tool for investigating biological and chemical processes. By using ligands and molecules that are "locked" into specific shapes, researchers can gain valuable information about ligand-target binding and reaction mechanisms. nih.gov

Using conformationally restricted ligands as probes can help elucidate the specific three-dimensional structure a molecule must adopt to interact productively with a biological target, such as a receptor or enzyme. nih.gov For example, a library of conformationally restricted analogues of L-glutamic acid based on the spiro[2.2]pentane scaffold was designed specifically for this purpose. nih.govnih.gov By systematically varying the stereochemistry and evaluating the biological activity of each rigid analogue, researchers can map the active conformation required for binding to glutamate receptors. nih.govnih.gov This approach provides insights that are difficult to obtain with flexible molecules, which can adopt numerous conformations in solution.

Applications of Spirocyclic Scaffolds in Synthesis and Mechanistic Studies
Application AreaSpirocyclic Scaffold ExampleKey Research FindingReference
Mechanistic ProbesSpiro[2.2]pentaneUsed to create rigid analogues of L-glutamic acid to study receptor binding conformations. nih.gov
Complex SynthesisSugar-derived spirocyclopropane carboxylic acidsEnabled stereoselective synthesis of 1,6-dioxaspirolactone frameworks. rsc.org
Advanced Precursors(S)-4-methyleneproline scaffoldServed as a versatile starting material for the industrial synthesis of the antiviral drug Ledipasvir. mdpi.com

Precursors for Advanced Synthetic Methodologies

This compound and related structures serve as valuable precursors for developing novel and advanced synthetic methodologies. Their inherent strain and defined stereochemistry can be exploited in a variety of chemical transformations.

The utility of spirocyclic scaffolds as versatile precursors is well-documented. For example, a catalytic and enantioselective method for preparing the (S)-4-methyleneproline scaffold, a precursor to 5-azaspiro[2.4]heptane-6-carboxylic acid, has been developed. mdpi.com This spirocyclic amino acid is a key component in the industrial synthesis of the hepatitis C virus inhibitor Ledipasvir. mdpi.com This demonstrates how a chiral spirocyclic building block can be central to an efficient, large-scale synthesis of a complex pharmaceutical agent. Similarly, protocols that transform spirocyclopropanecarboxylated sugars into complex spirolactones showcase the role of these compounds in creating stereochemically rich frameworks. rsc.org The unique reactivity and structure of this compound position it as a foundational element for the future development of innovative synthetic strategies.

Future Perspectives and Emerging Research Avenues

Innovations in Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure chiral carboxylic acids is a cornerstone of modern organic chemistry, crucial for the development of pharmaceuticals and functional materials. rsc.org While methods for creating spiro[2.2]pentane structures exist, the development of novel catalytic asymmetric strategies to access (R)-Spiro[2.2]pentane-1-carboxylic acid with high efficiency and selectivity remains a significant area of interest.

Future research is expected to focus on the following:

Chiral Catalysis: The application of chiral catalysts, such as those based on spirocyclic phosphoric acids (SPINOL) or 1,1'-bi-2-naphthol (B31242) (BINOL), represents a powerful tool for preparing optically active molecules. rsc.org Research into transition metal catalysis and organocatalysis is anticipated to yield new pathways for the enantioselective synthesis of α-stereogenic carboxylic acids, which could be adapted for the spiropentane (B86408) framework. rsc.org

Substrate-Controlled Synthesis: Developing synthetic routes where the chirality is induced by a chiral auxiliary attached to the starting material offers another robust strategy. Subsequent removal of the auxiliary would yield the desired (R)-enantiomer.

Enzymatic Resolutions: Biocatalysis, using enzymes like lipases, could provide a highly selective method for resolving racemic mixtures of spiro[2.2]pentane-1-carboxylic acid, offering a greener and more efficient alternative to traditional chiral chromatography.

Innovations in these areas will be critical for making this compound and its derivatives more accessible for research and industrial applications.

Exploration of Undiscovered Reactivity and Transformational Pathways

The significant ring strain inherent in the spiro[2.2]pentane core, a consequence of its two fused cyclopropane (B1198618) rings, dictates its unique chemical reactivity. nih.govnih.gov This stored energy can be harnessed to drive transformations that are not feasible with less strained systems.

Emerging research avenues in this domain include:

Strain-Release Reactions: Investigating novel ring-opening reactions is a primary focus. The cleavage of the C-C bonds in the cyclopropane rings can lead to the formation of more complex, functionalized cyclobutane (B1203170) or cyclopentane (B165970) structures. nih.gov The regioselectivity and stereoselectivity of these transformations, influenced by the carboxylic acid group, are of fundamental interest.

Carbene and Carbenoid Chemistry: The use of sulfones as carbene equivalents has shown promise in the synthesis of substituted arylspiro[2.2]pentanes. nih.gov Further exploration of these and other carbene-based methodologies could lead to new ways to functionalize the spiropentane skeleton.

Formal C-H Insertion: Unexpected formal C-H insertion processes have been observed when using cyclopropyl (B3062369) sulfone anions as cyclopropylidene equivalents, leading to vinylcyclopropane (B126155) products. nih.gov A deeper understanding of these pathways could unlock new synthetic strategies.

A summary of key reactivity patterns in related strained spirocycles, which may inform future studies on spiro[2.2]pentane derivatives, is presented below.

Strained Spirocycle SystemPrimary Mode of ReactivityResulting ProductsDriving Force
Oxaspiro[2.2]pentanesAcid-mediated rearrangementCyclobutanonesRelease of ring strain, formation of a C=O bond
Oxaspiro[2.2]pentanesBase-induced eliminationVinyl cyclopropanesRelief of ring strain upon epoxide opening
1,4-Dioxaspiro[2.2]pentanesNucleophilic additionα-nucleophile substituted α'-hydroxy ketonesRelief of strain from both epoxide rings

This table is based on reactivity patterns of related heterocyclic systems and suggests potential pathways for the carbocyclic spiro[2.2]pentane framework. nih.gov

Advancements in Computational Modeling for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting molecular properties and guiding experimental design. mdpi.commdpi.com For this compound, computational modeling offers a powerful approach to accelerate research.

Future advancements are likely to involve:

Predicting Reactivity: DFT calculations can model reaction barriers and transition states, helping to predict the most likely outcomes of unexplored reactions. researchgate.net This is particularly valuable for understanding the complex rearrangements that strained molecules can undergo.

Rational Design of Derivatives: By calculating electronic properties such as HOMO-LUMO gaps and molecular electrostatic potential, researchers can design new derivatives of this compound with tailored electronic and steric properties for specific applications, such as in drug design or materials science. mdpi.com

Understanding Spectroscopic Data: Computational models can help in the interpretation of complex NMR and IR spectra, aiding in the structural confirmation of new compounds derived from the spiropentane scaffold.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly influencing synthetic route design. envirobiotechjournals.commdpi.com Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers significant advantages in this regard. spirochem.comneuroquantology.com

The future synthesis of this compound and its derivatives is likely to see:

Adoption of Flow Reactors: Flow chemistry provides precise control over reaction parameters like temperature, pressure, and residence time, which can improve yields, selectivity, and safety, especially for high-energy compounds. neuroquantology.com This technology is well-suited for photochemical transformations, which could represent a novel synthetic approach. spirochem.com

Green Solvents and Catalysts: A shift towards using environmentally benign solvents, such as ionic liquids, and developing recyclable catalysts will reduce the environmental footprint of synthesis. mdpi.com Microwave-assisted synthesis is another green methodology that can accelerate reactions and improve efficiency. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. mdpi.com Future syntheses will be evaluated based on their atom economy, aiming for more sustainable processes.

Technology/PrincipleKey Advantages for Spiro[2.2]pentane Synthesis
Flow Chemistry Enhanced safety, precise control, improved scalability, suitability for photochemistry. spirochem.comneuroquantology.com
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency. mdpi.com
Ionic Liquid Catalysis Potential for recyclability, use as an environmentally friendly solvent/organocatalyst. mdpi.com
Mechanochemical Methods Reduced solvent usage, energy efficiency. envirobiotechjournals.com

Unexplored Applications in Materials Science Precursors

The rigid, well-defined three-dimensional geometry of the spiro[2.2]pentane scaffold makes it an attractive candidate for the construction of advanced materials. While this area is largely unexplored, the potential is significant.

A key emerging application is in the design of Metal-Organic Frameworks (MOFs) . MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The distinct 3D geometry of spiro compounds can impart unique structural and conformational properties. acs.org

Future research will likely focus on:

Spiro-Based Linkers for MOFs: Using dicarboxylic acid derivatives of spiropentane as organic linkers could lead to MOFs with novel topologies and pore environments. A recent study demonstrated that a similar ligand, spiro[3.3]heptane-2,6-dicarboxylic acid, could be used to create pore-space-partitioned MOFs, suggesting a promising strategy for this compound derivatives. acs.org

Chiral Materials: The intrinsic chirality of the (R)-enantiomer could be transferred to the resulting material, creating chiral MOFs. Such materials have potential applications in enantioselective separations, asymmetric catalysis, and sensing.

Polymer Chemistry: The carboxylic acid functionality allows this compound to be incorporated into polyesters or polyamides. The rigid spiropentane unit would be expected to influence the polymer's thermal and mechanical properties, potentially leading to new high-performance plastics.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing enantiopure (R)-Spiro[2.2]pentane-1-carboxylic acid?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalytic enantioselective methods is critical. For example, spirocyclic compounds often require cycloaddition reactions or ring-closing metathesis. Chiral resolution via diastereomeric salt formation or chromatography (e.g., chiral HPLC) can isolate the (R)-enantiomer . Computational modeling (DFT) may guide reaction optimization by predicting transition states .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of 1H^1\text{H}/13C^{13}\text{C} NMR to confirm spirocyclic connectivity and stereochemistry. X-ray crystallography provides definitive stereochemical assignment. Mass spectrometry (HRMS) verifies molecular weight, while IR spectroscopy confirms carboxylic acid functionality .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and neutralize spills with inert absorbents. Store in a cool, dry environment away from oxidizers. Toxicity studies (e.g., Ames test) should precede biological assays .

Advanced Research Questions

Q. How do electronic effects of substituents influence the acidity and reactivity of this compound?

  • Methodological Answer : Quantum Theory of Atoms in Molecules (QTAIM) analysis at the PBE0/6-31++G(d,p) level quantifies electron density redistribution. Isodesmic reactions compare deprotonation energies with substituent-modified analogs to assess inductive effects. Atomic dipole moments reveal substituent-driven polarization .

Q. What strategies optimize the incorporation of this compound into peptidomimetics for conformational constraint?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Use coupling agents (HATU/DIPEA) for carboxylic acid activation. Circular dichroism (CD) and molecular dynamics (MD) simulations validate conformational rigidity. Batch consistency requires HPLC purity >95% and peptide content analysis .

Q. How can the antimicrobial activity of this compound derivatives be systematically evaluated?

  • Methodological Answer : Screen against Gram-positive/negative bacteria (e.g., H. pylori) via broth microdilution assays (MIC/MBC). GC-MS identifies bioactive derivatives (e.g., 2-cyclopropyl-2-methylspiro[2.2]pentane-1-carboxylic acid). Synergy studies with standard antibiotics (checkerboard assay) assess combinatorial effects .

Data Contradiction & Experimental Design

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Implement rigorous quality control: track reaction parameters (temperature, catalyst loading) and characterize intermediates via 1H^1\text{H} NMR. Use design of experiments (DoE) to identify critical factors. For sensitive assays (e.g., enzyme inhibition), request peptide content analysis and TFA removal (<1%) to standardize batches .

Q. What computational and experimental approaches reconcile discrepancies in reported inductive effects of spirocyclic substituents?

  • Methodological Answer : Compare experimental pKa values (potentiometric titration) with DFT-calculated deprotonation energies. Electron density topology (QTAIM) and NMR chemical shift analysis (e.g., 19F^{19}\text{F}) resolve electronic vs. steric contributions. Reproduce studies under standardized conditions (solvent, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.